异喹啉-1-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

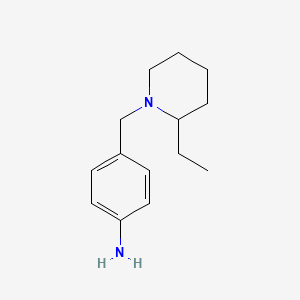

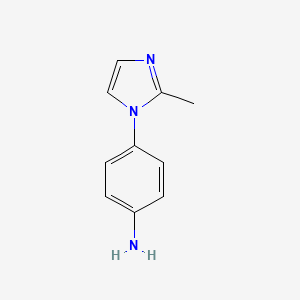

Isoquinoline-1-thiol is a compound related to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly describe isoquinoline-1-thiol, they do provide insights into various derivatives and related compounds, which can help infer some of the properties and synthesis methods that might be applicable to isoquinoline-1-thiol.

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multi-step reactions, including condensation, oxidation, and functional group transformations. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones involves condensation of substituted isoquinolines with thiosemicarbazide . Another example is the synthesis of dinuclear platinum complexes containing aryl-isoquinoline, which involves the coordination of isoquinoline derivatives to platinum centers . Additionally, a microwave-assisted one-pot synthesis method for isoquinolines has been developed, which includes sequential coupling-imination-annulation reactions . These methods could potentially be adapted for the synthesis of isoquinoline-1-thiol.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall properties of the compound. For example, the synthesis of dinuclear platinum complexes reveals the importance of the Pt–Pt bond and the influence of substituents on the electroluminescent properties of the compounds . The molecular structure of isoquinoline-1-thiol would likely be influenced by the presence of the thiol group, which could impact its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. The AgSbF6-mediated protocol for the construction of C-4 thiolated isoquinolin-1(2H)-ones suggests that selective thiolation reactions can be achieved with high regioselectivity . This indicates that isoquinoline-1-thiol could potentially be synthesized or further modified through similar selective thiolation reactions.

Physical and Chemical Properties Analysis

科学研究应用

选择性硫化和硒化: 朱等人(2018)的一项研究开发了一种新的 AgSbF6 介导的方案,用于异喹啉-1(2H)-酮的 C-4 位置选择性硫化和硒化。该方法高效,具有优异的区域选择性和广泛的底物适用范围,表明在有机合成和药物化学中的潜在应用 (朱等人,2018).

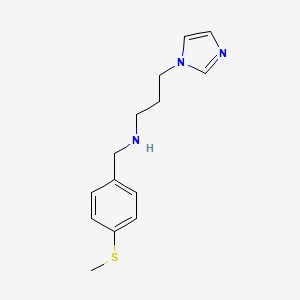

异喹啉衍生物的药物化学: 法希姆等人(2021)讨论了 1,2,3,4-四氢异喹啉 (THIQ) 的生物活性,突出了它们在药物化学中的重要性。这些化合物对各种病原体和神经退行性疾病表现出活性,强调了异喹啉衍生物的治疗潜力 (法希姆等人,2021).

异喹啉配合物作为金属-β-内酰胺酶抑制剂: 李等人(2017)的研究表明,异喹啉抑制剂可以与 VIM-5 金属-β-内酰胺酶 (MBL) 以独特的非锌离子结合模式相互作用。这一发现对于开发针对 B1 MBL 的有效抑制剂至关重要,这对于对抗抗生素耐药性至关重要 (李等人,2017).

核酸结合和药物设计: 巴德拉和库马尔(2011)重点关注异喹啉生物碱与核酸的结合方面。他们的综述强调了这些相互作用在药物设计中的重要性,特别是对于抗癌特性。这项研究有助于了解异喹啉衍生物的分子靶点和结合特异性 (巴德拉和库马尔,2011).

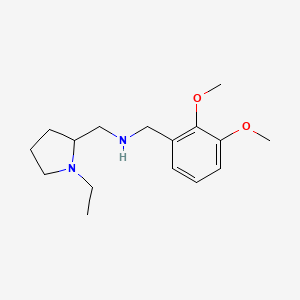

中离子异喹啉硫醇: 艾哈迈德等人(2021)合成了独特的中间离子噻唑异喹啉硫醇,突出了它们在有机化学中的潜在生物活性和应用。这项研究为开发具有多种生物活性的基于异喹啉的化合物开辟了新途径 (艾哈迈德等人,2021).

异喹啉在药物发现中的作用: 罗等人(2020)回顾了异喹啉类似物在药物中的应用,指出了它们广泛的生物学特性。这项工作强调了异喹啉骨架在药物发现中的重要性,特别是对于治疗各种疾病 (罗等人,2020).

未来方向

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

属性

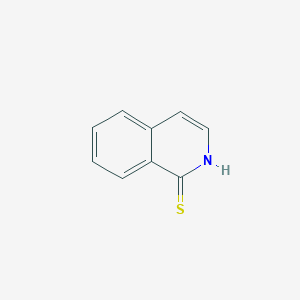

IUPAC Name |

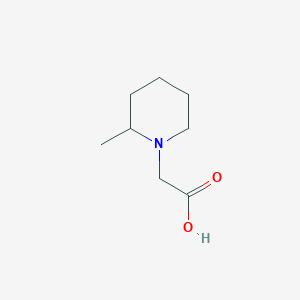

2H-isoquinoline-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIDSMWPLNHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391502 |

Source

|

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4702-25-4 |

Source

|

| Record name | 1-Isoquinolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)